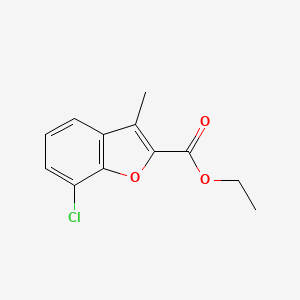

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

Description

Historical Context of Benzofuran Derivatives in Organic Chemistry

Benzofuran derivatives have been integral to organic synthesis since their first reported synthesis by William Perkin in 1870. Early methodologies focused on cyclization reactions of phenolic precursors, but advances in transition-metal catalysis in the 20th century revolutionized their accessibility. The development of palladium-catalyzed cross-coupling reactions, for instance, enabled regioselective functionalization of the benzofuran core. Copper-mediated Ullmann couplings further expanded the synthetic toolbox, allowing for the introduction of halogen atoms and alkyl groups at specific positions.

By the 21st century, benzofuran chemistry had matured into a discipline with over 200 documented synthetic routes, including innovative strategies such as gold-catalyzed cycloisomerizations and Lewis acid-mediated annulations. These advancements laid the groundwork for structurally complex derivatives like ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate, which combines halogenation and esterification patterns optimized for both stability and reactivity.

Structural Significance of Substituted Benzofuran Carboxylates

The molecular architecture of this compound (C$${12}$$H$${11}$$ClO$$_{3}$$) features three critical modifications:

- 7-Chloro substitution : The electron-withdrawing chlorine atom at position 7 enhances electrophilic aromatic substitution reactivity while increasing metabolic stability.

- 3-Methyl group : Steric hindrance from the methyl substituent at position 3 directs regioselectivity in subsequent reactions, particularly in metal-catalyzed cross-couplings.

- Ethyl carboxylate : The ester group at position 2 serves as a versatile handle for hydrolysis to carboxylic acids or transesterification, enabling modular derivatization.

Table 1 : Key Structural Features and Their Chemical Implications

X-ray crystallographic studies of analogous compounds reveal planar benzofuran systems with dihedral angles <5° between the fused rings, ensuring conjugation across the π-system. This structural rigidity is critical for maintaining electronic communication in photophysical applications.

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a privileged scaffold in drug design due to its balanced lipophilicity (clogP ≈ 3.5) and polar surface area (50-60 Ų), which favor blood-brain barrier penetration and target engagement. Recent applications include:

- Antimicrobial agents : Derivatives inhibit bacterial chorismate mutase (IC$$_{50}$$ = 30 μM) via π-π stacking with Phe57 and hydrogen bonding to Asp49.

- Anticancer therapeutics : Structural analogs demonstrate submicromolar inhibition of carbonic anhydrase IX (K$$_i$$ = 0.56 μM), a hypoxia-inducible enzyme overexpressed in tumors.

- Neurological targets : Ester hydrolysis products act as AMPA receptor modulators, with EC$$_{50}$$ values <1 μM in cortical neuron assays.

Table 2 : Bioactivity Profile of Benzofuran Carboxylate Derivatives

The compound’s synthetic flexibility enables rapid generation of structure-activity relationship (SAR) libraries. For instance, palladium-mediated coupling of the 7-chloro position with pyridyl boronic acids produces analogs with enhanced solubility (logS = -3.2 → -2.4) without compromising target affinity. These features underscore its value in hit-to-lead optimization campaigns across multiple therapeutic areas.

Properties

IUPAC Name |

ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDYZIICZTLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368375 | |

| Record name | Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32565-17-6 | |

| Record name | Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Substituted Benzofuran Derivatives

Various 2-substituted benzofuran derivatives can be synthesized using a combination of reactions, including coupling, hydrolysis, bromination, and oxidation. For example, 2-Methyl benzofuran 11 can be synthesized via a coupling reaction with 9 and 3 followed by hydrolysis.

Process for Preparing Benzofuran-2-Carboxamide Derivatives

The preparation of 5-(1-piperazinyl)benzofuran-2-carboxamide can be achieved in four steps starting from ethyl 5-aminobenzofuran-2-carboxylate:

Reacting ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine in dichloromethane to produce a reaction mass, followed by customary work-up using a solvent system (isopropanol/water 95:5) to prepare ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

Subjecting the ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate to BOC protection by reacting with di-tert-butyl dicarbonate in tetrahydrofuran to produce ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-caboxylate.

Reacting the ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-caboxylate with formamide in the presence of sodium alkoxide in N-methylpyrrolidone to produce 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide.

Deprotecting the 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide with methanolic HCl to produce the 5-(1-pipearzinyl)benzofuran-2-carboxamide. The hot suspension is decanted and filtered, followed by evaporation and subsequent recrystallization of the crude product using methanol to produce the ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate as a hydrochloride salt with 27% yield.

Preparation of Vilazodone

Vilazodone can be prepared by reacting 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile with sodium borohydride in isopropanol at reflux temperature, followed by treating the reaction mass with dilute hydrochloric acid and subsequent workup and then subjecting to column chromatography purifications to produce 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile. The hydroxylbutyl intermediate obtained is then subjected to sulfonylation using a sulfonylating agent selected from p-toluenesulfonyl chloride, benzenesulfonyl chloride, methanesulfonyl chloride, and trifluoromethanesulfonyl chloride to produce corresponding sulfonylated intermediate, which is then condensed with 5-(1-piperazinyl)benzofuran-2-carboxamide in acetonitrile to produce vilazodone.

General Procedures

Solvent Selection The solvent used for isolating/recrystallizing the pure benzofuran-2-carboxamide derivative is selected from the group consisting of water, acetone, methanol, ethanol, n-propanol, isopropanol, ethyl acetate, dichloromethane, toluene, N,N-dimethylformamide, dimethylsulfoxide, acetonitrile, and mixtures thereof. A more specific solvent is methanol.

Isolation The solid obtained is collected by filtration, filtration under vacuum, decantation, centrifugation, or filtration employing a filtration media of a silica gel or celite, or a combination thereof. The isolation of the compound of formula V is carried out by cooling the reaction mass, followed by the addition of methanol at a temperature of about 25° C. to about 35° C., and more specifically at a temperature of about 25° C. to about 30° C. After completion of the addition process, the resulting mass is stirred at a temperature of about 25° C. to about 35° C. for at least 10 minutes, and most specifically at a temperature of about 25° C. to about 30° C. for about 15 minutes to about 2 hours.

Drying The benzofuran-2-carboxamide derivative obtained may be further dried in, for example, a Vacuum Tray Dryer, a Rotocon Vacuum Dryer, a Vacuum Paddle Dryer, or a pilot plant Rota vapor, to further lower residual solvents. Drying can be carried out under reduced pressure until the residual solvent content reduces to the desired amount such as an amount that is within the limits given by the International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use (“ICH”) guidelines.

Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | $$1-$$(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 7-chloro-3-methyl-1-benzofuran-2-carboxylate |

| Molecular Formula | C19H21ClN2O4 |

| Molecular Weight | 376.8 g/mol |

| InChI | InChI=1S/C19H21ClN2O4/c1-10(2)19(5,9-21)22-17(23)12(4)25-18(24)15-11(3)13-7-6-8-14(20)16(13)26-15/h6-8,10,12H,1-5H3,(H,22,23) |

| InChI Key | IWUODVVWMZTZKB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C1C=CC=C2Cl)C(=O)OC(C)C(=O)NC(C)(C#N)C(C)C |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products

Oxidation: Formation of 7-chloro-3-methyl-1-benzofuran-2-carboxylic acid.

Reduction: Formation of 7-chloro-3-methyl-1-benzofuran-2-methanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate has been identified as a potential pharmacological agent due to its ability to inhibit leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in various disease states, including asthma, allergic reactions, and other inflammatory conditions. The compound's structure allows it to act as an effective inhibitor of leukotriene synthesis, making it a candidate for treating conditions such as:

- Asthma : By inhibiting leukotriene B4 and other leukotrienes, the compound may help manage asthma symptoms and reduce airway inflammation .

- Inflammatory Bowel Disease : The compound shows promise in treating gastrointestinal disorders by protecting the mucosal lining from damage caused by irritants .

- Skin Diseases : Its anti-inflammatory properties suggest potential applications in treating skin conditions like psoriasis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound. This compound has shown activity against various pathogens, making it relevant in the development of new antimicrobial agents. Specific applications include:

- Antifungal Activity : Research indicates that certain benzofuran derivatives exhibit significant antifungal effects, which could be beneficial in treating fungal infections .

- Antibacterial Properties : The compound's structure allows it to interact with bacterial cell membranes, potentially leading to the development of new antibacterial medications .

Agricultural Applications

The versatility of this compound extends into agriculture, where it may serve as a bioactive agent in crop protection. Its potential applications include:

- Pesticides : The compound can be explored for use as a pesticide due to its antimicrobial properties, helping to protect crops from fungal and bacterial diseases .

- Plant Growth Regulators : There is ongoing research into how benzofuran derivatives can influence plant growth and development, potentially leading to enhanced agricultural productivity .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications, which can lead to the synthesis of more complex molecules with desired biological activities. This application is particularly relevant in:

- Total Synthesis of Natural Products : Researchers are investigating the use of this compound in synthesizing complex natural products that possess significant biological activities .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

These findings underscore the compound's multifaceted role in various scientific domains.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The chlorine and ester groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The ethyl ester (COOEt) in the target compound improves metabolic stability relative to the carboxylic acid (COOH) in , which may influence bioavailability.

- Core Structure : Unlike indolizine derivatives (e.g., ), benzofurans exhibit planar aromatic systems, facilitating π-π stacking in molecular interactions.

Physicochemical Properties

| Property | This compound | 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate |

|---|---|---|---|

| Melting Point | Not reported | 436–437 K | Not reported |

| Solubility | Likely moderate in organic solvents (e.g., ethyl acetate) | Soluble in chloroform, benzene | Soluble in polar aprotic solvents |

| Hydrogen Bonding | Ester group lacks H-bond donors | Carboxylic acid forms intermolecular O–H⋯O bonds | Acetyl/benzoyl groups enable dipole interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate?

- Methodological Answer : The synthesis typically involves esterification followed by hydrolysis. For example, alkaline hydrolysis of ethyl esters using potassium hydroxide in methanol/water (reflux conditions), as demonstrated in the preparation of analogous benzofuran derivatives. Purification via column chromatography (e.g., ethyl acetate as eluent) and crystallization from benzene yields pure crystals suitable for X-ray analysis .

| Key Reaction Conditions |

|---|

| Reagents: KOH, MeOH/H₂O |

| Temperature: Reflux (~5 hrs) |

| Purification: Column chromatography (ethyl acetate) |

| Crystallization: Benzene evaporation |

Q. What characterization techniques are critical for structural confirmation?

- Methodological Answer :

NMR Spectroscopy : ¹H and ¹³C NMR to identify functional groups and substituent positions (e.g., methyl, chloro, ester groups) .

X-ray Crystallography : Determines solid-state conformation and intermolecular interactions (e.g., O–H⋯O hydrogen bonds forming centrosymmetric dimers) .

Elemental Analysis : Validates purity and stoichiometry.

Q. How is X-ray crystallography applied to study this compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (at ~173 K) with SHELXL for refinement. Hydrogen atoms are modeled using riding coordinates, and thermal parameters (Uiso) are constrained based on parent atoms. Software like ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic or crystallographic data?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict spectroscopic properties (e.g., NMR chemical shifts). Comparing experimental and computed data identifies conformational flexibility or crystallographic disorder. For example, DFT studies on similar compounds validated hydrogen-bonding networks and electronic environments .

Q. What strategies optimize synthetic yield while minimizing side products?

- Methodological Answer :

- Condition Screening : Vary solvent polarity (e.g., THF vs. dichloromethane) and base strength (NaH vs. KOH).

- Protection/Deprotection : Use benzyl or methylsulfanyl groups to stabilize reactive intermediates during multi-step syntheses .

- In-line Analytics : Monitor reactions via TLC or HPLC to isolate intermediates and reduce byproducts.

Q. How do substituents influence the compound’s solid-state packing and reactivity?

- Methodological Answer :

- Crystal Engineering : Chloro and methyl groups sterically direct intermolecular interactions (e.g., π-stacking or hydrogen bonding). In analogues, planar benzofuran cores promote dimerization via O–H⋯O bonds .

- Reactivity Studies : Electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution at specific positions, guided by Hirshfeld surface analysis or Fukui indices .

Q. What advanced crystallographic techniques address challenges in refining flexible substituents?

- Methodological Answer :

- Constrained Refinement : Use SHELXL’s restraints for disordered methyl or chloro groups.

- Twinned Data Refinement : Apply SHELXL’s TWIN command for non-merohedral twinning observed in high-symmetry space groups.

- Complementary Methods : Pair with powder XRD or DSC to assess polymorphism .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data from different synthetic batches?

- Methodological Answer :

High-Resolution Techniques : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.

Dynamic Effects : Variable-temperature NMR probes conformational exchange (e.g., ester rotation).

Computational Validation : Compare experimental shifts with DFT-predicted values to identify artifacts .

Software and Tools

Q. Which software is essential for crystallographic data analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.